molecular formula C19H25NO5 B4940527 2-(4-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate

2-(4-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate

Cat. No. B4940527
M. Wt: 347.4 g/mol
InChI Key: RMDXSTZBRPMIHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate, also known as MOCECOB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MOCECOB belongs to the class of compounds known as oxo-esters, which have been shown to exhibit a wide range of biological activities. In

Mechanism of Action

The exact mechanism of action of 2-(4-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate is not fully understood. However, it has been suggested that 2-(4-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate may exert its therapeutic effects by modulating the activity of neurotransmitters such as dopamine, serotonin, and glutamate. 2-(4-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects
2-(4-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in the pathogenesis of various inflammatory disorders. 2-(4-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate has also been shown to increase the levels of antioxidants such as superoxide dismutase and glutathione, which protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate in lab experiments is its relatively low toxicity. 2-(4-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate has been shown to exhibit low acute toxicity in animal models, which makes it a safe compound for use in lab experiments. However, one limitation of using 2-(4-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 2-(4-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate. One area of research is the development of novel 2-(4-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of 2-(4-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(4-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate and to identify its molecular targets.

Synthesis Methods

The synthesis of 2-(4-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate involves the reaction between 4-(cyclohexylamino)-4-oxobutanoic acid and 4-methoxyphenylacetic acid in the presence of dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction yields 2-(4-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate as a white crystalline solid with a melting point of 168-170°C.

Scientific Research Applications

2-(4-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant activities in animal models. 2-(4-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] 4-(cyclohexylamino)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO5/c1-24-16-9-7-14(8-10-16)17(21)13-25-19(23)12-11-18(22)20-15-5-3-2-4-6-15/h7-10,15H,2-6,11-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDXSTZBRPMIHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC(=O)CCC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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